Single Enantiomer (1R) Configuration Confirmed by Optical Rotation and Stereochemical Descriptors
N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is the defined (R)-enantiomer with specific optical rotation reported as positive: alternative name (+)-N-[1-(4-Acetylphenyl)ethyl]acetamide confirms dextrorotatory character [1]. InChI stereochemical layer specifies /t8-/m1/s1 designating (1R) absolute configuration [2]. In contrast, the racemic mixture (N-[1-(4-acetylphenyl)ethyl]acetamide) carries InChI Key without stereochemical specification (UHFFFAOYSA-N) , representing a 1:1 mixture of (R)- and (S)-enantiomers. No commercial vendor currently lists the isolated (S)-enantiomer as a standard catalog item, making the (R)-enantiomer the only accessible single-enantiomer form of this scaffold.
| Evidence Dimension | Optical Rotation (Sign and Commercial Availability as Single Enantiomer) |
|---|---|
| Target Compound Data | Dextrorotatory (+); single (R)-enantiomer; commercial purity ≥98% |
| Comparator Or Baseline | Racemic N-[1-(4-acetylphenyl)ethyl]acetamide: optically inactive (0° net rotation); contains 50% (R) + 50% (S) enantiomers; commercial availability confirmed |
| Quantified Difference | Target is 100% (R)-enantiomer; racemate is 50% (R) / 50% (S); target provides defined stereochemistry vs. racemate's undefined mixture |
| Conditions | Commercial product specifications; stereochemistry assigned via InChI descriptor and synonym (+)- prefix |
Why This Matters
Procurement of the single (R)-enantiomer is required for stereoselective applications where racemic mixtures may produce confounding or suboptimal results; the target compound is the only commercially cataloged single enantiomer of this specific acetamide scaffold.
- [1] Amerigo Scientific. (+)-N-[1-(4-Acetylphenyl)ethyl]acetamide (CAS 88146-37-6), Cat. No. FC01243672BIO. View Source
- [2] PubChem. N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide. InChI: InChI=1S/C12H15NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-8H,1-3H3,(H,13,15)/t8-/m1/s1. View Source
